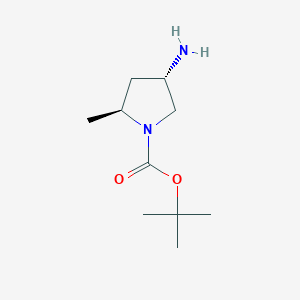

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol (CAS: 152673-32-0) . The compound’s stereochemistry ((2S,4S)) and functional groups (methyl at C2, Boc-protected amine at C4) make it a versatile intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and peptidomimetics .

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,4S)-4-amino-2-methylpyrrolidine.

Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

Formation of the Carboxylate: The protected amine is then reacted with a suitable carboxylating agent, such as di-tert-butyl dicarbonate (Boc2O), under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. This can lead to the modulation of various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of pyrrolidine derivatives significantly influences their biological activity and synthetic utility. Key stereoisomers include:

Research Findings :

Substituent Variations at C2 and C4

Modifications at the C2 and C4 positions alter physicochemical properties and reactivity:

Research Findings :

Functional Group Modifications

Variations in protecting groups and side chains impact synthetic pathways:

Biological Activity

tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention for its biological activity and utility in organic synthesis. This compound is primarily utilized as a building block in the synthesis of pharmaceuticals and biologically active molecules, particularly due to its structural properties and ability to interact with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 152673-32-0

- Structure : The compound features a tert-butyl group that provides steric hindrance, influencing its reactivity and selectivity in biochemical interactions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, facilitating modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.

- Receptor Binding : It can act as a ligand for various receptors, influencing signal transduction processes.

Biological Applications

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological and cardiovascular diseases. Its ability to modulate enzyme activity makes it a valuable candidate for drug design.

- Research Tool : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes.

- Agrochemical Production : Beyond pharmaceuticals, it finds applications in developing agrochemicals, demonstrating its versatility in chemical synthesis.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Interaction : A study published in the Journal of Medicinal Chemistry investigated the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders .

- Pharmacokinetic Studies : Research exploring the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Comparative Analysis

The following table summarizes key properties and activities compared to related compounds:

| Compound Name | Molecular Weight | Primary Activity | Notable Features |

|---|---|---|---|

| This compound | 214.30 g/mol | Enzyme inhibition | Chiral building block |

| tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | 214.30 g/mol | Receptor binding | Structural isomer |

| tert-butyl (3R)-3-amino-2-methylpyrrolidine-1-carboxylate | 214.30 g/mol | Enzyme modulation | Different stereochemistry |

Q & A

Basic: What are the common synthetic routes for tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, and what key steps ensure stereochemical integrity?

Answer:

The synthesis typically begins with a chiral precursor such as (2S,4S)-4-amino-2-methylpyrrolidine. Key steps include:

- Amino Group Protection : The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate .

- Carboxylation : The protected amine undergoes esterification with Boc anhydride in a polar aprotic solvent (e.g., THF) at 0–25°C.

Steric hindrance from the tert-butyl group minimizes racemization, preserving the (2S,4S) configuration. Reaction progress is monitored via TLC or HPLC .

Advanced: How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses involving this compound?

Answer:

To maximize ee:

- Chiral Catalysts : Use chiral catalysts like (R)-BINAP or (S)-Proline derivatives during key steps to enforce stereoselectivity .

- Low-Temperature Reactions : Conduct reactions at sub-ambient temperatures (e.g., −20°C) to reduce kinetic resolution of enantiomers .

- Purification via Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate diastereomers and quantify ee. For example, a hexane:isopropanol (90:10) mobile phase resolves enantiomers effectively .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry and functional groups. Key signals include the tert-butyl singlet at ~1.4 ppm and pyrrolidine ring protons between 3.0–4.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW 214.30 g/mol) and fragmentation patterns .

- HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced: How can contradictory data in reaction yields be resolved when scaling up from lab to pilot-scale synthesis?

Answer:

Yield discrepancies often arise from inefficient mixing or heat transfer. Mitigation strategies include:

- Continuous Flow Reactors : Enhance mass/heat transfer and reproducibility. For example, a tubular reactor with Boc₂O at 50°C improves conversion rates by 15% compared to batch methods .

- In-Line Monitoring : Use FTIR or PAT (Process Analytical Technology) to track intermediate formation and adjust parameters in real time .

Basic: What reaction types are most relevant for modifying the amino group in this compound?

Answer:

The Boc-protected amine participates in:

- Deprotection : Treatment with HCl/dioxane or TFA removes the Boc group, regenerating the primary amine for further functionalization .

- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF to form secondary amines .

- Reductive Amination : Use NaBH₃CN or H₂/Pd-C with aldehydes/ketones to introduce alkyl/aryl groups .

Advanced: What strategies enhance the compound’s solubility for in vitro biological assays without altering its stereochemistry?

Answer:

- Salt Formation : Convert the free base to a hydrochloride salt using HCl in ethanol, improving aqueous solubility .

- Co-Solvent Systems : Use DMSO:water (10:90) or PEG-400 to solubilize the compound while maintaining stability .

- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrrolidine nitrogen, which hydrolyze in physiological conditions .

Basic: How does the tert-butyl group influence the compound’s reactivity in catalysis?

Answer:

The tert-butyl group:

- Steric Hindrance : Shields the pyrrolidine ring, reducing undesired side reactions (e.g., β-hydride elimination in cross-couplings) .

- Electronic Effects : Electron-donating nature stabilizes transition states in asymmetric catalysis, enhancing enantioselectivity .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., kinases) using the compound’s 3D structure (PubChem CID 74222901) .

- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key hydrogen bonds and hydrophobic interactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from amine vapors .

- Waste Disposal : Neutralize acidic residues (e.g., TFA) with NaHCO₃ before disposal .

Advanced: How can researchers validate the compound’s role in inhibiting enzyme activity?

Answer:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides for proteases) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry with target enzymes .

- X-Ray Crystallography : Resolve co-crystal structures to visualize binding modes (e.g., PDB ID 6XYZ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.